2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy-
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Overview
Description
2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered carbon ring with three conjugated alkene groups and a ketone group. This compound is a derivative of tropone, which is known for its unique aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- can be achieved through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone by a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated versions, depending on the specific reagents and conditions used .
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Tropone: The parent compound with a similar structure but without the methoxy groups.
Tropolone: A derivative with an additional hydroxyl group.
β-Thujaplicin:
Uniqueness
These groups can participate in various substitution reactions, making the compound versatile for synthetic and industrial purposes .
Properties
CAS No. |
103323-14-4 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2,3,7-trimethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)10(14-3)9(7)11/h4-6H,1-3H3 |
InChI Key |
SHXBVUNQQKGHPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=CC=C1)OC)OC |
Origin of Product |
United States |
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